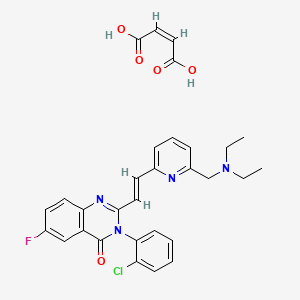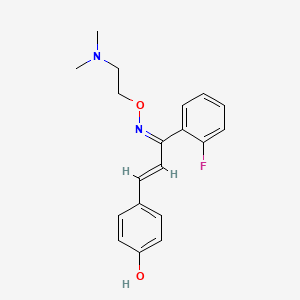
Eplivanserin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Eplivanserin, also known as SR-46349, is an experimental drug that was being developed by Sanofi Aventis for the treatment of insomnia . It has been used in trials studying the treatment of sleep, insomnia, chronic pain, fibromyalgia, and primary insomnia . It is a potent, selective, and orally available 5-HT2 receptor antagonist, with an IC50 of 5.8 nM in rat cortical membrane, and a Kd of 1.14 nM .
Molecular Structure Analysis
This compound is a small molecule with the chemical formula C19H21FN2O2 . It has an average molecular weight of 328.387 and a monoisotopic weight of 328.158706087 . It is an inverse agonist on the serotonin receptor subtype 5-HT2A .Physical and Chemical Properties Analysis
This compound is a small molecule with the chemical formula C19H21FN2O2 . It has an average molecular weight of 328.387 and a monoisotopic weight of 328.158706087 .Applications De Recherche Scientifique
Traitement des troubles du sommeil
L'éplivansérine a été utilisée dans des essais étudiant le traitement des troubles du sommeil . Elle a montré un potentiel pour améliorer la qualité et la durée du sommeil, en particulier chez les patients souffrant d'insomnie .
Traitement de l'insomnie
L'éplivansérine a été étudiée pour son utilisation potentielle dans le traitement de l'insomnie . Elle a été évaluée pour son efficacité à améliorer le maintien du sommeil, mesuré par le temps d'éveil après le début du sommeil en polysomnographie (PSG-WASO) et le nombre de réveils en polysomnographie (PSG-NAW) .
Traitement de la douleur chronique
L'éplivansérine a été utilisée dans des essais étudiant le traitement de la douleur chronique . On pense qu'elle a un potentiel pour gérer les symptômes de la douleur, en particulier chez les patients atteints de maladies chroniques .
Traitement de la fibromyalgie
L'éplivansérine a été utilisée dans des essais étudiant le traitement de la fibromyalgie . Elle est évaluée pour son potentiel à gérer les symptômes de la fibromyalgie, une affection caractérisée par une douleur musculosquelettique généralisée .
Traitement de l'insomnie primaire
L'éplivansérine a été utilisée dans des essais étudiant le traitement de l'insomnie primaire . Elle a montré un potentiel pour améliorer la qualité et la durée du sommeil chez les patients souffrant d'insomnie primaire
Mécanisme D'action
Target of Action
Eplivanserin primarily targets the 5-hydroxytryptamine receptor 2A (5-HT2A) and 5-hydroxytryptamine receptor 2C (5-HT2C) . These receptors are part of the serotonin system, which plays a crucial role in regulating mood, cognition, and sleep .
Mode of Action
This compound acts as an inverse agonist on the 5-HT2A receptor . This means it binds to these receptors and induces a response opposite to that of an agonist, effectively reducing the activity of the receptor . Unlike older sedating drugs acting on 5-HT2A receptors, this compound has practically no affinity to dopamine, histamine, and adrenergic receptors .
Biochemical Pathways
It’s known that the drug’s action on the 5-ht2a receptor can influence the serotonergic and glutamatergic systems, which are also impaired in conditions like schizophrenia .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its interaction with the 5-HT2A receptor. By acting as an inverse agonist, this compound reduces the activity of this receptor, which can lead to changes in mood, cognition, and sleep .
Action Environment
It’s known that the effectiveness of drugs can be influenced by a variety of factors, including diet, other medications, and individual genetic differences .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Eplivanserin interacts with the serotonin receptor subtype 5-HT2A . It has an IC50 of 5.8 nM in rat cortical membrane, and a Kd of 1.14 nM . This compound displays >20-fold selectivity more selective for 5-HT2A than 5-HT2B and 5-HT2C .
Cellular Effects
This compound has been shown to influence cell function by modulating the activity of the 5-HT2A receptor. This receptor is present on the cell bodies of dopaminergic neurons in the substantia nigra and ventral tegmentum . This compound’s antagonism of the 5-HT2A receptor can stimulate dopamine release .
Molecular Mechanism
This compound acts as an inverse agonist on the serotonin receptor subtype 5-HT2A . Unlike older sedating drugs acting on 5-HT2A receptors, this compound has practically no affinity to dopamine, histamine, and adrenergic receptors .
Temporal Effects in Laboratory Settings
This compound has been shown to increase slow-wave sleep (N3 sleep) in subjects with normal sleep . In one study, injection of this compound to male mice 3 hours after the beginning of the light phase of the light–dark cycle produced a significant increase in slow-wave sleep .
Dosage Effects in Animal Models
It is known that this compound inhibits 5-HT2 receptor binding of [3H]ketanserin with an ED50 of 0.087 mg/kg after intraperitoneal injection, and 0.097 mg/kg after oral administration in mice .
Metabolic Pathways
It is known that this compound interacts with the serotonin receptor subtype 5-HT2A, which plays a role in various neurotransmitter systems .
Subcellular Localization
It is known that this compound acts on the 5-HT2A receptor, which is present on the cell bodies of dopaminergic neurons in the substantia nigra and ventral tegmentum .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Eplivanserin can be achieved through a six-step process involving various reactions.", "Starting Materials": ["3-methoxyphenylacetic acid", "4-bromo-1,2,3,6-tetrahydropyridine", "methyl 2-(methylamino)benzoate", "sodium hydride", "palladium on carbon", "hydrogen gas", "sodium cyanoborohydride", "acetic acid"], "Reaction": [ "Step 1: The reaction between 3-methoxyphenylacetic acid and thionyl chloride produces 3-methoxyphenylacetyl chloride.", "Step 2: 4-bromo-1,2,3,6-tetrahydropyridine reacts with 3-methoxyphenylacetyl chloride in the presence of sodium hydride to form 4-bromo-1-(3-methoxyphenylacetyl)-2,3,6,7-tetrahydro-1H-pyridine.", "Step 3: The reaction between methyl 2-(methylamino)benzoate and palladium on carbon in the presence of hydrogen gas results in the formation of methyl 2-aminobenzoate.", "Step 4: Methyl 2-aminobenzoate reacts with 4-bromo-1-(3-methoxyphenylacetyl)-2,3,6,7-tetrahydro-1H-pyridine in the presence of sodium hydride to form 4-bromo-1-(3-methoxyphenylacetyl)-2,3,6,7-tetrahydro-1H-pyridine-2-carboxylic acid methyl ester.", "Step 5: The reaction between 4-bromo-1-(3-methoxyphenylacetyl)-2,3,6,7-tetrahydro-1H-pyridine-2-carboxylic acid methyl ester and sodium cyanoborohydride in the presence of acetic acid results in the formation of 4-bromo-1-(3-methoxyphenylacetyl)-2,3,6,7-tetrahydro-1H-pyridine-2-carboxylic acid.", "Step 6: The final step involves the reaction of 4-bromo-1-(3-methoxyphenylacetyl)-2,3,6,7-tetrahydro-1H-pyridine-2-carboxylic acid with an appropriate amine to produce Eplivanserin." ] } | |
Numéro CAS |
130579-75-8 |
Formule moléculaire |
C19H21FN2O2 |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
4-[(E,3E)-3-[2-(dimethylamino)ethoxyimino]-3-(2-fluorophenyl)prop-1-enyl]phenol |
InChI |
InChI=1S/C19H21FN2O2/c1-22(2)13-14-24-21-19(17-5-3-4-6-18(17)20)12-9-15-7-10-16(23)11-8-15/h3-12,23H,13-14H2,1-2H3/b12-9+,21-19+ |
Clé InChI |
VAIOZOCLKVMIMN-FOUXOUMPSA-N |
SMILES isomérique |
CN(C)CCO/N=C(\C=C\C1=CC=C(C=C1)O)/C2=CC=CC=C2F |
SMILES |
CN(C)CCON=C(C=CC1=CC=C(C=C1)O)C2=CC=CC=C2F |
SMILES canonique |
CN(C)CCON=C(C=CC1=CC=C(C=C1)O)C2=CC=CC=C2F |
Apparence |
Solid powder |
Pureté |
>98% |
Synonymes |
SR-46349; Eplivanserin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



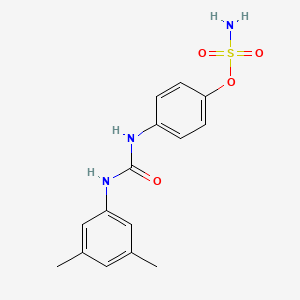
![(1S,2R)-2-[[(1S)-1-[(1,3-dioxo-2-isoindolyl)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-oxomethyl]-1-cyclohexanecarboxylic acid](/img/structure/B560322.png)



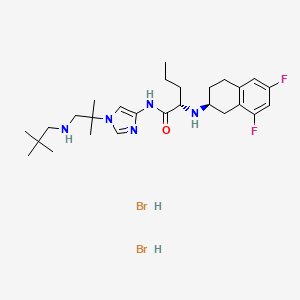

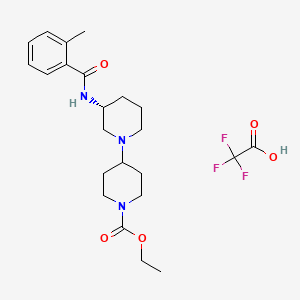
![4-[2-(5-amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide;4-methylbenzenesulfonic acid](/img/structure/B560333.png)
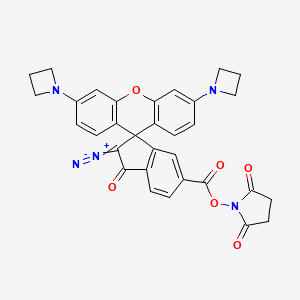
![(2S,4S)-1-((S)-2-(tert-butyl)-17-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-4,16-dioxo-6,9,12-trioxa-3,15-diazaheptadecanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide](/img/structure/B560343.png)
![6H-Indeno[1,2-e]tetrazolo[1,5-b][1,2,4]triazin-6-one](/img/structure/B560345.png)
